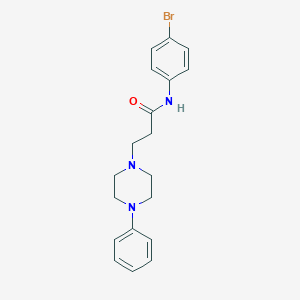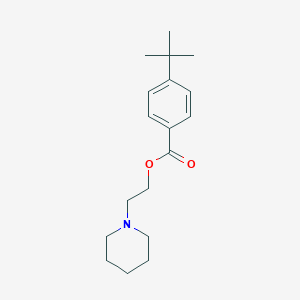
2-Piperidin-1-ylethyl 4-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidin-1-ylethyl 4-tert-butylbenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a derivative of benzoic acid and contains a piperidine ring, which makes it a unique compound with interesting properties.
Wissenschaftliche Forschungsanwendungen
2-Piperidin-1-ylethyl 4-tert-butylbenzoate has been studied for its potential applications in the field of medicine. It has been shown to have antimicrobial activity against various strains of bacteria and fungi. It has also been studied for its potential use as an antitumor agent. Additionally, it has been investigated for its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Wirkmechanismus
The mechanism of action of 2-Piperidin-1-ylethyl 4-tert-butylbenzoate is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. It is also thought to inhibit the growth of tumor cells by inducing apoptosis, a process of programmed cell death. Its ability to inhibit acetylcholinesterase is believed to be due to its interaction with the active site of the enzyme.
Biochemical and Physiological Effects
2-Piperidin-1-ylethyl 4-tert-butylbenzoate has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage. It has also been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Piperidin-1-ylethyl 4-tert-butylbenzoate in lab experiments is its ability to selectively target certain cells or enzymes. This can be useful in studying specific biological processes. Additionally, it has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have harmful effects on cells or organisms.
One limitation of using 2-Piperidin-1-ylethyl 4-tert-butylbenzoate in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
For research include investigating its potential as an antitumor agent and its use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 2-Piperidin-1-ylethyl 4-tert-butylbenzoate involves the reaction of 4-tert-butylbenzoic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in anhydrous conditions and produces the desired product in good yields. The purity of the product can be improved by recrystallization using a suitable solvent.
Eigenschaften
Produktname |
2-Piperidin-1-ylethyl 4-tert-butylbenzoate |
|---|---|
Molekularformel |
C18H27NO2 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-piperidin-1-ylethyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C18H27NO2/c1-18(2,3)16-9-7-15(8-10-16)17(20)21-14-13-19-11-5-4-6-12-19/h7-10H,4-6,11-14H2,1-3H3 |
InChI-Schlüssel |
BYQJGVNTEVSHNY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN2CCCCC2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248873.png)
![3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248874.png)
![3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248875.png)
![3-(4-chlorophenyl)-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248876.png)
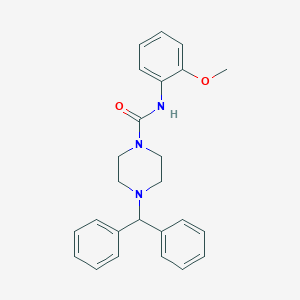
![2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248890.png)
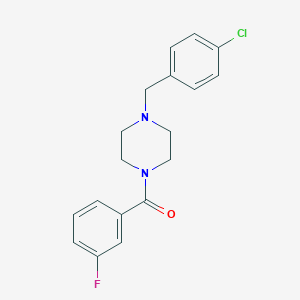
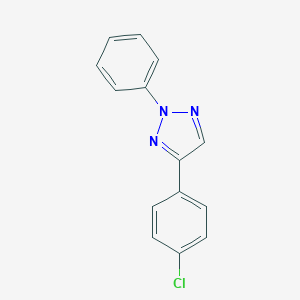
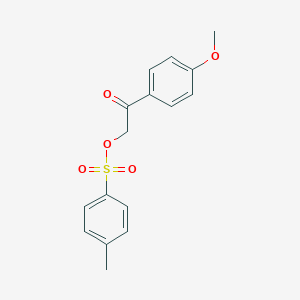
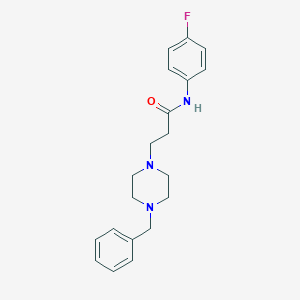
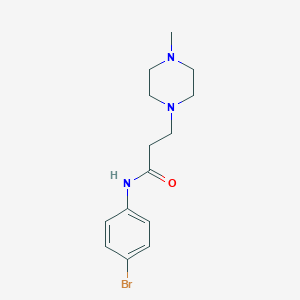
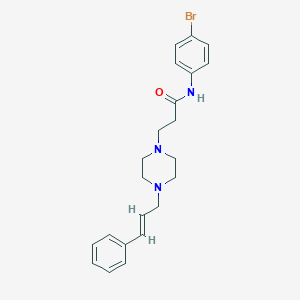
![N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)
